4-((1-methyl-1H-imidazol-5-yl)methyl)thiomorpholine
Description
4-((1-Methyl-1H-imidazol-5-yl)methyl)thiomorpholine is a heterocyclic compound featuring a thiomorpholine core (a six-membered ring containing one sulfur and three nitrogen atoms) substituted with a 1-methylimidazol-5-ylmethyl group. Thiomorpholine differs from morpholine by replacing oxygen with sulfur, altering electronic properties and reactivity. The imidazole moiety, with its hydrogen-bonding capacity and aromatic π-system, enhances interactions with biological targets, such as enzymes or receptors . This compound’s structural uniqueness positions it as a candidate for pharmaceutical and material science research.
Properties
IUPAC Name |
4-[(3-methylimidazol-4-yl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-11-8-10-6-9(11)7-12-2-4-13-5-3-12/h6,8H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMAHNWEGAPHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-methyl-1H-imidazol-5-yl)methyl)thiomorpholine typically involves the reaction of thiomorpholine with a suitable imidazole derivative. One common method involves the alkylation of thiomorpholine with 1-methyl-1H-imidazole-5-carboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((1-methyl-1H-imidazol-5-yl)methyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Research indicates that 4-((1-methyl-1H-imidazol-5-yl)methyl)thiomorpholine exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Potential:
The compound has also been evaluated for its anticancer properties. Studies involving human tumor cell lines have revealed that it can inhibit cell growth effectively. The National Cancer Institute's protocols have been applied to assess its cytotoxicity across a range of cancer types, showing a notable average growth inhibition rate .
Coordination Chemistry
In coordination chemistry, this compound serves as a versatile ligand. Its ability to form complexes with transition metals enhances the development of new materials with tailored properties for catalysis and electronic applications.
Industrial Applications
The compound is utilized in the development of new materials and as a catalyst in various chemical reactions. Its unique structure allows it to participate in diverse chemical transformations, making it valuable in synthetic organic chemistry .
| Tested Organism | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.1 | |
| Escherichia coli | 6.5 | |
| Methicillin-resistant S. aureus | 9.4 |
Table 2: Synthesis Conditions
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Alkylation | Sodium hydride | DMF | 70 |
| Purification | Chromatography | - | - |
Case Study 1: Antimicrobial Efficacy
A study published in the journal Molecules highlighted the synthesis of various derivatives of this compound, demonstrating enhanced antimicrobial activity through structural modifications. The derivatives were subjected to disk diffusion assays against multiple bacterial strains, confirming their potential as lead compounds for antibiotic development .
Case Study 2: Anticancer Activity
In a comprehensive evaluation by the National Cancer Institute, several analogs of the compound were tested against a panel of cancer cell lines. One derivative showed an impressive growth inhibition rate of over 50% against colorectal cancer cells at a concentration of 10 µM, suggesting its viability as a candidate for further drug development .
Mechanism of Action
The mechanism of action of 4-((1-methyl-1H-imidazol-5-yl)methyl)thiomorpholine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analyses
Thiomorpholine vs. Morpholine Derivatives
- Lipophilicity : Thiomorpholine’s sulfur atom may improve lipid solubility, aiding blood-brain barrier penetration for CNS-targeted therapies .
- Biological Activity : While morpholine derivatives exhibit antimicrobial/anticancer activities due to nitro-group electron-withdrawing effects , the thiomorpholine analogue’s activity remains speculative but could diverge due to sulfur’s nucleophilic character .
Imidazole Substitution Patterns
- Positional Isomerism : Shifting the methyl group from the 5-position (as in the target compound) to the 4-position (e.g., 4-nitro derivatives) alters steric and electronic profiles, impacting target selectivity .
- Functional Group Additions : Nitro groups in morpholine analogues enhance antibacterial activity but may increase toxicity, whereas the thiomorpholine derivative’s unmodified imidazole could offer safer profiles .
Core Heterocycle Variations
- Thiomorpholine vs.
- Thiophene vs. Thiomorpholine : Thiophene-containing analogues (e.g., ) prioritize electronic conjugation for material science, whereas thiomorpholine’s nitrogen/sulfur mix favors biochemical interactions .
Biological Activity
4-((1-methyl-1H-imidazol-5-yl)methyl)thiomorpholine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiomorpholine ring substituted with an imidazole moiety, which is known for contributing to biological activity through various mechanisms. The imidazole ring is often associated with interactions in biological systems, including enzyme inhibition and receptor binding.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U251 (glioblastoma) | 0.94 | Induces apoptosis, inhibits colony formation and migration |
| HeLa (cervical) | 4.49–15.39 | Cell cycle arrest at G2/M phase, disrupts microtubule dynamics |
| A549 (lung) | 12 | Apoptosis induction and cell cycle disruption |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell migration, which are critical processes in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was found effective against Helicobacter pylori, a bacterium linked to gastric ulcers. In disk diffusion assays, it exhibited significant inhibition zones against both metronidazole-sensitive and resistant strains:
| Strain | Inhibition Zone Diameter (mm) |
|---|---|
| Metronidazole-sensitive strain | 32 |
| Metronidazole-resistant strain | 27 |
This suggests that the compound may serve as a viable alternative or adjunct in treating resistant bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at specific phases, particularly G2/M, which is critical for halting cancer progression.
- Apoptosis Induction : Evidence indicates that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on U251 Cells : The compound was tested for its ability to inhibit tumor growth in vitro, showing a notable reduction in cell viability compared to controls.
- Combination Therapy : In combination with other agents, it has shown enhanced effects on tumor suppression, indicating potential for use in multi-drug regimens.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-((1-methyl-1H-imidazol-5-yl)methyl)thiomorpholine?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the imidazole core. Key steps include alkylation of the imidazole nitrogen, followed by coupling with thiomorpholine derivatives. Solvents like ethanol or DMF and catalysts such as sodium acetate are often used. Reaction progress is monitored via thin-layer chromatography (TLC) and verified using nuclear magnetic resonance (NMR) spectroscopy .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs a combination of analytical techniques:
- IR spectroscopy to confirm functional groups (e.g., C-S stretches in thiomorpholine).
- ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Elemental analysis to ensure purity by comparing calculated vs. experimental carbon, hydrogen, and nitrogen percentages .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound may fall under GHS Category 1A–1C for skin corrosion/irritation (H314) and Category 4 flammability (H227). Researchers should use PPE (gloves, lab coats), work in fume hoods, and store it in flame-resistant cabinets. Emergency protocols for spills include neutralization with inert absorbents .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying conditions?
- Methodological Answer : Yield optimization requires systematic parameter adjustments:
- Catalyst screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Gradual heating (e.g., reflux at 80–100°C) minimizes side reactions. Statistical tools like Design of Experiments (DoE) can identify optimal conditions .
Q. How should researchers resolve discrepancies between theoretical and experimental analytical data (e.g., NMR shifts)?
- Methodological Answer : Contradictions may arise from impurities or conformational isomerism. Mitigation strategies include:
- Repetition under anhydrous conditions to exclude solvent interference.
- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .
Q. What strategies are effective in evaluating the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Enzyme inhibition studies (e.g., kinase or protease assays) using fluorogenic substrates.
- In silico docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., cancer-related kinases).
- Cellular models : Dose-response curves in cancer cell lines (e.g., MTT assays) to assess cytotoxicity .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer :
- Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the imidazole or thiomorpholine moieties.
- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical binding features.
- Comparative bioassays : Test analogs against wild-type and mutant enzyme variants to pinpoint functional group contributions .
Q. What advanced techniques are recommended for purifying this compound from complex mixtures?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA).
- Countercurrent chromatography (CCC) : Separates isomers based on partition coefficients.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
